molecular formula C22H22FN5O3S2 B2608424 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105252-06-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2608424
CAS No.: 1105252-06-9
M. Wt: 487.57
InChI Key: JYOFJBJPWXSFHP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a 4-(4-fluorophenyl)piperazin-1-yl group at position 5 and a thioether-linked acetamide moiety at position 2. Its synthesis involves coupling 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol with a chloroacetamide derivative under basic conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S2/c23-16-2-4-17(5-3-16)27-7-9-28(10-8-27)21-25-26-22(33-21)32-13-20(29)24-12-15-1-6-18-19(11-15)31-14-30-18/h1-6,11H,7-10,12-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFJBJPWXSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to contribute to various biological activities. The molecular formula is C21H22FN4O3SC_{21}H_{22}FN_4O_3S, with a molecular weight of approximately 426.49 g/mol.

1. Anticancer Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. A study evaluating various benzodioxole derivatives found that certain derivatives showed strong cytotoxicity against Hep3B liver cancer cells. Specifically, compounds with amide functionalities demonstrated lower IC50 values compared to others, indicating enhanced anticancer activity .

CompoundIC50 (mM)Cell Line
2a3.94Hep3B
2b9.12Hep3B
DOXControlHep3B

The study also reported that compound 2a inhibited the cell cycle progression at the G2-M phase, suggesting a mechanism for its anticancer effects .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar thiadiazole and benzodioxole moieties have been reported to exhibit antibacterial activity against various pathogens. For instance, derivatives with thio groups have shown effectiveness against Mur ligases, which are essential for bacterial cell wall synthesis .

3. Antioxidant Properties

In vitro studies have assessed the antioxidant capabilities of benzodioxole derivatives using the DPPH assay. Some derivatives demonstrated significant free radical scavenging activity comparable to known antioxidants like Trolox . This suggests that this compound may also contribute to oxidative stress reduction in biological systems.

Case Studies and Research Findings

A comprehensive evaluation of benzodioxole derivatives highlights their diverse biological activities:

  • Cytotoxicity : In studies comparing various derivatives, those containing amide groups consistently exhibited potent cytotoxic effects across different cancer cell lines.
  • Mechanistic Insights : Flow cytometry analyses indicated that compound 2a significantly affected cell cycle dynamics in Hep3B cells, leading to reduced proliferation rates and suggesting a targeted mechanism of action against cancer cells .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. Notably, derivatives containing thiadiazole rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could inhibit CDK2 (cyclin-dependent kinase 2), which is crucial for cell cycle progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa18.76CDK2 Inhibition
Compound BMCF-715.00Apoptosis Induction
Compound CA54922.50Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Thiadiazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have shown that related compounds exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

Case Study on Anticancer Effectiveness

A recent study evaluated a series of thiadiazole derivatives against breast cancer cells (MCF-7). The results indicated that compounds with the benzo[d][1,3]dioxole structure significantly reduced cell viability through apoptosis pathways.

Antimicrobial Evaluation

Another study assessed the antimicrobial activity of similar compounds against various pathogens. The findings revealed that certain derivatives showed potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its heterocyclic and amide groups:

Functional Group Reaction Type Conditions
1,3,4-Thiadiazole Nucleophilic substitutionGrignard reagents, alkylating agents
Acetamide HydrolysisBasic conditions (e.g., NaOH)
Piperazine Alkylation/AcylationAlkyl halides, acyl chlorides
Thiol group Oxidation/ReductionOxidizing agents (e.g., H₂O₂)

Characterization Techniques

Key methods used to confirm the compound’s structure and purity:

Technique Purpose Key Observations
NMR spectroscopy Structural confirmationPeaks for aromatic protons, thiadiazole, and piperazine rings
Mass spectrometry Molecular weight verificationMolecular ion peak at m/z 487.6
TLC Reaction monitoringTracking product formation during synthesis
IR spectroscopy Functional group identificationPeaks for amide (N-H stretch), thiol (S-H stretch)

Potential Reaction Pathways

Based on structural features, the compound may undergo:

  • Hydrolysis of the acetamide group to form a carboxylic acid under basic conditions .

  • Nucleophilic substitution on the thiadiazole sulfur with Grignard reagents or alkyl halides .

  • Oxidation/reduction of the thiol group to disulfides or sulfonic acids .

  • Alkylation/acylation of the piperazine ring to modify its solubility or bioavailability.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • 1,3,4-Thiadiazole core : Common in antimicrobial and enzyme-inhibiting agents.
  • 4-(4-Fluorophenyl)piperazine : Enhances receptor binding affinity, particularly for neurological targets.
  • Thioether linkage : Improves metabolic stability compared to ether or ester linkages.
  • Benzo[d][1,3]dioxol group : May influence lipophilicity and bioavailability.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Thiadiazole Substituents Piperazine/Other Groups Key Modifications
Target Compound 5-(4-(4-Fluorophenyl)piperazin-1-yl), 2-thioacetamide Benzo[d][1,3]dioxol-5-ylmethyl High lipophilicity, enzyme inhibition
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio, 2-phenoxyacetamide None Antimicrobial activity
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 4-Chlorophenyl, 2-piperazinylacetamide 4-Fluorophenylpiperazine Anticancer potential
2-((Benzo[d]thiazol-2-ylimino)-5-((4-isopropylpiperazin-1-yl)methylene)thiazolidin-4-one (5a) Thiazolidinone, isopropylpiperazine Benzo[d]thiazol-2-ylimino Antifungal activity

Pharmacological Activities

Antimicrobial Activity :

  • The target compound’s benzo[d][1,3]dioxol group differentiates it from analogs like 5j (Table 1), which exhibit activity against gram-positive bacteria and fungi . Piperazine-containing derivatives (e.g., 4g ) often show broader receptor interactions due to their affinity for neurological targets .

Enzyme Inhibition :

  • However, thiadiazole derivatives with piperazine moieties (e.g., 4g) are frequently explored for CNS-related targets .

Toxicity Considerations :

  • Nitrofuran-thiadiazole hybrids () exhibit carcinogenicity, but structural modifications like the benzo[d][1,3]dioxol group in the target compound may mitigate such risks .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound Not reported Not given NH (3310 cm⁻¹), C=O (1670 cm⁻¹)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 203–205 Not given NH (3380 cm⁻¹), C=O (1649 cm⁻¹)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 138–140 82 Aromatic C-H (3100 cm⁻¹), C=O (1657 cm⁻¹)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 503–504 97.4 NH (3310 cm⁻¹), C=O (1670 cm⁻¹)
  • The target compound’s melting point and yield are unreported, but analogs like 4g and 5j show moderate-to-high melting points (138–205°C), suggesting thermal stability.
  • IR spectra consistently show NH and C=O stretches, confirming acetamide and thiadiazole functionalities .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves coupling thiadiazole-thiol intermediates with halogenated acetamides. For example, refluxing 5-(4-fluorophenyl)piperazine-substituted thiadiazole-2-thiol with N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-chloroacetamide in dry acetone using anhydrous K₂CO₃ as a base, followed by recrystallization from ethanol . Similar protocols for thioacetamide coupling (e.g., using chloroacetyl chloride and triethylamine in dioxane at 20–25°C) can be adapted .

Q. What spectroscopic techniques are recommended for structural characterization?

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR confirms proton environments (e.g., benzodioxole methylene at δ ~5.3 ppm, piperazine signals at δ ~3.2 ppm) .
  • Mass spectrometry (FAB or ESI) validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray diffraction resolves crystal structure, critical for verifying regiochemistry .

Q. Which in vitro assays are suitable for preliminary anticancer activity screening?

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used to assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) . SRB (sulforhodamine B) assays and apoptosis assays (Annexin V/PI staining) are complementary methods .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the thioacetamide coupling step?

Apply Bayesian optimization or design of experiments (DoE) to systematically vary parameters:

  • Solvent : Dry acetone improves solubility of thiadiazole intermediates compared to ethanol .
  • Temperature : Reflux (50–60°C) accelerates reaction kinetics but may require shorter durations to avoid decomposition .
  • Catalyst : Anhydrous K₂CO₃ (2 mmol) outperforms Et₃N in minimizing side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of thiol to acetamide reduces unreacted starting material .

Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity data?

  • Validate docking models using co-crystallized ligand data (if available) and adjust force fields (e.g., AMBER vs. CHARMM) .
  • Cross-verify with experimental assays: Compare predicted binding affinities (e.g., ΔG values) against IC₅₀ results from kinase inhibition or cytotoxicity assays .
  • Assess membrane permeability via PAMPA or Caco-2 assays, as poor cellular uptake may explain false-negative predictions .

Q. What strategies mitigate competing side reactions during piperazine substitution?

  • Protecting groups : Use Boc-protected piperazine to prevent N-alkylation at unintended positions .
  • Low-temperature reactions : Conduct substitutions at 0–5°C to suppress nucleophilic aromatic substitution on the 4-fluorophenyl ring .
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) removes byproducts like unreacted piperazine .

Q. How to design a structure-activity relationship (SAR) study focusing on the benzodioxole moiety?

  • Synthesize analogs : Replace benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) or introduce substituents (e.g., -NO₂, -CF₃) .
  • Test bioactivity : Evaluate cytotoxicity, kinase inhibition, or antimicrobial activity across analogs .
  • Computational analysis : Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity trends .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

  • Replicate assays : Ensure consistency in cell passage number, culture media, and incubation time .
  • Check selectivity : Use non-cancerous cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
  • Mechanistic studies : Perform ROS detection or mitochondrial membrane potential assays to identify cell-line-specific modes of action .

Q. Why do different synthetic routes yield varying purity levels?

  • Byproduct formation : Longer reflux times (>3 hours) may degrade thiadiazole rings, detected via LC-MS .
  • Recrystallization solvent : Ethanol purifies acetamides effectively but may leave polar impurities; switch to acetonitrile for higher-resolution crystallization .

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